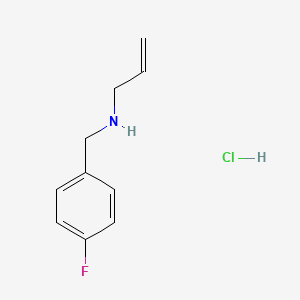

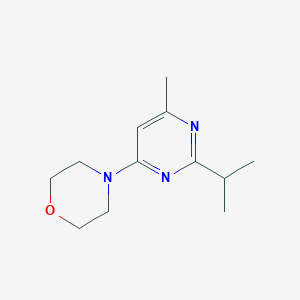

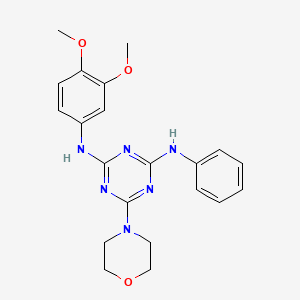

![molecular formula C13H14BrN3O4 B2853251 8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-67-8](/img/structure/B2853251.png)

8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BFD, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Prolyl Hydroxylase Domain (PHD) Inhibitors

This compound is a potential template for the development of PHD inhibitors. PHDs play a crucial role in the regulation of the hypoxia-inducible factor (HIF), which is involved in the body’s response to low oxygen levels. Inhibitors of PHD can mimic hypoxic conditions, leading to the stabilization of HIF and the activation of genes that help adapt to hypoxia .

Anemia Treatment

By inhibiting PHD, there is a potential to treat anemia, particularly in chronic kidney disease. This is achieved through the upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Ischemia-Related Diseases

PHD inhibitors, including those derived from the spiro[4.5]decanone series, are being explored for the treatment of ischemia-related diseases. These conditions are caused by restricted blood flow to tissues, leading to a lack of oxygen and nutrients .

Epigenetic Regulation

The compound’s role in the inhibition of PHD enzymes also implicates it in epigenetic regulation. This is due to the involvement of HIF target genes, which include those encoding proteins important for epigenetic processes .

Vascular Endothelial Growth Factor (VEGF) Upregulation

VEGF is a signal protein that stimulates the formation of blood vessels. PHD inhibitors can lead to the upregulation of VEGF, which is beneficial in conditions where angiogenesis is required, such as in wound healing and cardiovascular diseases .

Cancer Research

The hypoxic environment within tumors leads to the activation of HIF, which in turn can promote tumor growth and survival. Compounds that modulate the activity of PHD can be used to study the hypoxic response in cancer cells and potentially develop new cancer therapies .

Neuroprotection

In neurological disorders where hypoxia plays a role, such as stroke, the modulation of HIF by PHD inhibitors could provide a protective effect by promoting cell survival in oxygen-deprived environments .

Agricultural Chemicals Synthesis

The spiro[4.5]decanone framework is also relevant in the synthesis of agricultural chemicals, such as spirotetramat, which is used as an insecticide. The compound’s structure could be utilized in developing new agrochemicals with improved efficacy and selectivity .

properties

IUPAC Name |

8-(5-bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O4/c1-16-11(19)13(15-12(16)20)4-6-17(7-5-13)10(18)8-2-3-9(14)21-8/h2-3H,4-7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKCNBLRAYUDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(O3)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

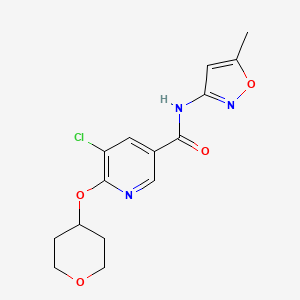

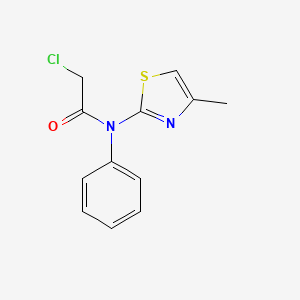

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)

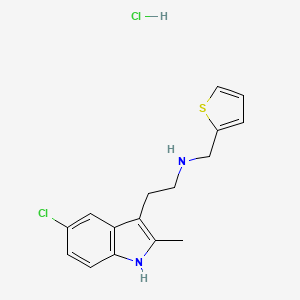

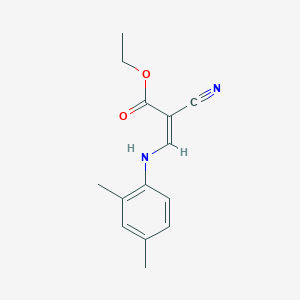

![N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2853174.png)

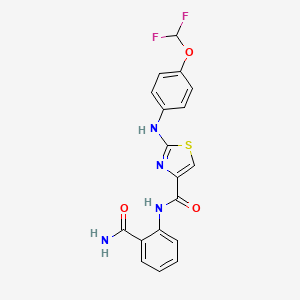

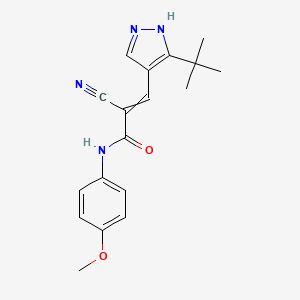

![(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853176.png)

![N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2853188.png)